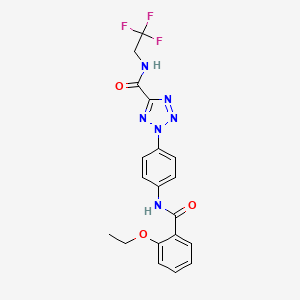
2-(4-(2-ethoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-ethoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17F3N6O3 and its molecular weight is 434.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(2-ethoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈F₃N₅O₂
- Molecular Weight : 365.34 g/mol
- CAS Number : 302348-51-2
The compound features a tetrazole ring, which is known for its biological significance and ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines with carboxylic acids or their derivatives under controlled conditions. The incorporation of the trifluoroethyl group enhances lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing tetrazole moieties exhibit significant anticancer activity. For instance, a study investigating mixed-ligand copper(II) complexes with tetrazole derivatives showed cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Tetrazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have exhibited activity against both Gram-positive and Gram-negative bacteria. For example, a related study found that certain tetrazole derivatives demonstrated effective inhibition against E. coli and S. aureus .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. It has been suggested that the tetrazole ring can mimic the transition state of substrates in enzymatic reactions, effectively inhibiting enzyme activity.
Case Studies
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoroethyl group enhances binding affinity due to increased hydrophobic interactions.
特性
IUPAC Name |
2-[4-[(2-ethoxybenzoyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O3/c1-2-31-15-6-4-3-5-14(15)17(29)24-12-7-9-13(10-8-12)28-26-16(25-27-28)18(30)23-11-19(20,21)22/h3-10H,2,11H2,1H3,(H,23,30)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKJUUGMGQYDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














